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Arsine, methylthioxo-

Cat. No.: B13780282
CAS No.: 2533-82-6
M. Wt: 122.02 g/mol
InChI Key: HZQMVTWIBHMLHY-UHFFFAOYSA-N
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Description

Evolution of Research in Organoarsenic Compounds

The history of organoarsenic chemistry dates back to 1760, when the French chemist Louis Claude Cadet de Gassicourt synthesized the first organometallic compound, an impure mixture containing tetramethyldiarsine ((CH₃)₂As-As(CH₃)₂), which he called "Cadet's fuming liquid". rsc.org This substance, later named "cacodyl" by Jöns Jacob Berzelius from the Greek for "evil-smelling," was thoroughly investigated by Robert Bunsen in the 1840s. rsc.org This early work was pivotal, as subsequent studies by chemists like Edward Frankland on organoarsenic compounds led to the development of the concept of valency, a cornerstone of modern chemical theory. rsc.org

The early 20th century marked a significant milestone with the advent of chemotherapy. Paul Ehrlich's systematic search for an arsenic-based "magic bullet" against syphilis culminated in the synthesis of Salvarsan (arsphenamine) in 1909. numberanalytics.com Although its exact structure was debated for decades, Salvarsan was a highly effective treatment and remained in use until the rise of modern antibiotics in the 1940s. bohrium.com In the mid-20th century, the focus expanded to agricultural applications, with organoarsenicals being developed as insecticides, herbicides, and fungicides. usa-journals.comnumberanalytics.com However, growing awareness of the environmental and health impacts associated with arsenic has led to a decline in these applications in recent years. usa-journals.com Current research often focuses on the biogeochemistry of naturally occurring organoarsenicals, their metabolic pathways, and the development of highly specific analytical techniques to study them. usa-journals.comnih.gov

Classification and Unique Characteristics of Thioxoarsine Derivatives

Organoarsenic compounds are broadly classified based on the oxidation state of the arsenic atom, which is typically +III or +V. rsc.org Further classification is based on the number and type of organic substituents and the nature of the other atoms bonded to arsenic. Major classes include arsines (R₃As), arsonic acids (RAsO(OH)₂), and arsinic acids (R₂AsO(OH)). usa-journals.com

Thioxoarsine derivatives, such as Arsine, methylthioxo-, belong to a specialized subclass of pentavalent arsenic compounds. They are the sulfur analogues of oxoarsines, where an oxygen atom double-bonded to arsenic is replaced by a sulfur atom. This substitution is denoted by the prefix "thio-". purdue.edu The general structure for a thioxoarsine derivative can be represented as RₙAs(=S)X₃₋ₙ, where R is an organic group. Arsine, methylthioxo- (CH₃AsS), is a simple yet representative member of the arsinothioyl (As=S) class. researchgate.net

The chemical properties of these compounds are dictated by the nature of the arsenic-sulfur bond. The affinity of arsenic for sulfur is strong, a fact evidenced by the abundance of arsenic sulfide (B99878) minerals in nature, such as orpiment (As₂S₃) and realgar (As₄S₄). researchgate.netnih.gov The arsenic-sulfur single bond (As-S) is a common feature in many biological and geological systems, with bond lengths varying depending on the molecular environment. For instance, crystallographic studies of arsenic bound to cysteine residues in proteins show As-S bond lengths in the range of 2.24 to 2.31 Å. rsc.org The As=S double bond is significantly shorter and its properties are a subject of theoretical and spectroscopic investigation.

PropertyValueCompound/System
Chemical FormulaCH₃AsSArsine, methylthioxo-
AppearanceColorless liquidArsine, methylthioxo-
OdorUnpleasantArsine, methylthioxo-
As-S Single Bond Length2.239 - 2.264 ÅTris(cysteinyl)arsenic(III)
As-S Single Bond Length2.24 - 2.31 ÅArsenic bound to proteins (ArsR)

Theoretical Frameworks and Current Research Gaps in Organoarsenic Sulfur Chemistry

The study of organoarsenic sulfur compounds, including thioxoarsines, is supported by advanced theoretical and computational methods. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, stability, and reactivity of these molecules. mdpi.comresearchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, providing insights that complement experimental data. nih.govmtu.edu For example, computational studies have been used to analyze the structures of complex natural polyarsenicals containing sulfur and to understand the adsorption mechanisms of organoarsenicals on mineral surfaces. mdpi.comnih.gov These theoretical models are crucial for interpreting spectroscopic data and for understanding the fundamental nature of the arsenic-sulfur bond. mdpi.com

Despite progress, significant research gaps remain in the field of organoarsenic sulfur chemistry.

Environmental Transformation: The formation and fate of thioarsenic compounds in the environment are not fully understood. While thioarsenates have been identified as important species in certain anoxic environments, the precise mechanisms and rates of their formation, interconversion, and microbial transformation require further investigation. researchgate.netacs.org

Structural Diversity: The factors that determine whether organoarsenic compounds form simple cyclic structures or polymers are still an open question. bohrium.com This is particularly relevant for compounds related to historical arsenicals like Salvarsan, which are now understood to be mixtures of polymers with As-As single bonds, rather than molecules with As=As double bonds. bohrium.com

Analytical Challenges: A major hurdle in organoarsenic research is the lack of analytical standards and certified reference materials for many known species, especially complex ones discovered in biological systems. nih.govnih.gov This scarcity complicates the accurate identification and quantification of these compounds in environmental and food samples, which is essential for assessing their prevalence and impact. nih.govnih.gov

Complete Speciation: The full range of organoarsenic compounds in many natural systems remains unknown. The complexity of arsenic's metabolism and its ability to form a myriad of chemical structures suggest that many more organoarsenic species, including sulfur-containing variants, are yet to be discovered and characterized. nih.govnih.gov

Addressing these gaps through continued experimental and theoretical research is essential for a complete understanding of the chemistry of compounds like Arsine, methylthioxo- and their role in the broader arsenic cycle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3AsS B13780282 Arsine, methylthioxo- CAS No. 2533-82-6

Properties

CAS No.

2533-82-6

Molecular Formula

CH3AsS

Molecular Weight

122.02 g/mol

IUPAC Name

thioarsorosomethane

InChI

InChI=1S/CH3AsS/c1-2-3/h1H3

InChI Key

HZQMVTWIBHMLHY-UHFFFAOYSA-N

Canonical SMILES

C[As]=S

Origin of Product

United States

Advanced Synthetic Methodologies for Methylthioxoarsine Ch₃ass and Its Analogs

Rational Design of Precursors for As-S Bond Formation

The strategic construction of the As-S bond in methylthioxoarsine and related compounds hinges on the careful selection and design of arsenic and sulfur precursors. The inherent toxicity and reactivity of many organoarsenic species necessitate the development of safer and more efficient synthetic routes. nih.govresearchgate.netacs.org

Novel Synthetic Routes to Methylthioxoarsine

Historically, the synthesis of organoarsenic compounds has often involved hazardous and volatile starting materials. nih.gov A traditional route to methylthioxoarsine involves the reaction of methyl iodide with potassium arsenite, followed by a reduction step. ontosight.ai However, contemporary research is increasingly focused on developing methods that utilize less volatile and toxic intermediates. nih.govresearchgate.netacs.org

One emerging strategy involves the use of cyclooligoarsines as key intermediates. These are prepared from nonvolatile inorganic arsenic precursors, thereby mitigating some of the safety concerns associated with traditional methods. nih.govresearchgate.net For instance, the reaction of cyclo-(CH₃AsS)₃,₄, a mixed trimer and tetramer of cyclo-methylarsathiane, with group 4 metallocene dichlorides has been shown to produce metallacycle complexes containing the -SCH₃AsS- moiety. acs.org This approach highlights the potential of using pre-formed As-S ring systems as synthons for more complex structures.

Another avenue of exploration involves the direct thionation of arsenic oxides. While specific examples for methylthioxoarsine are not extensively detailed in readily available literature, the general principle of replacing an oxygen atom with a sulfur atom is a common strategy in main group chemistry. For example, the reaction of methylarsine (B12644256) oxide (CH₃AsO) with a suitable sulfur source could theoretically yield methylthioxoarsine. The synthesis of CH₃AsO itself can be achieved from sodium methylarsonate (B1206947) via reduction with sulfur dioxide. researchgate.net

The following table summarizes some of the key precursors and their roles in the synthesis of methylthioxoarsine and its derivatives.

PrecursorRole in SynthesisReference
Methyl iodide (CH₃I)Provides the methyl group in traditional synthetic routes. ontosight.ai
Potassium arseniteSource of arsenic in traditional syntheses. ontosight.ai
cyclo-(CH₃AsS)₃,₄A pre-formed ring system containing As-S bonds, used as a synthon for metallacycle complexes. acs.org
Methylarsine oxide (CH₃AsO)A potential precursor for direct thionation to form methylthioxoarsine. researchgate.net
Sodium methylarsonateA commercially available starting material for the synthesis of trivalent methylarsenicals like methylarsine oxide. researchgate.net
Diiodomethylarsine (CH₃AsI₂)A trivalent methylarsenical that can be converted to methylarsine oxide. researchgate.net

Strategic Application of Arsenic and Sulfur Sources

The choice of arsenic and sulfur sources is critical in directing the outcome of the synthesis. For arsenic, the use of trivalent organoarsenic compounds, such as dimethylarsenic chloride ((CH₃)₂AsCl) and methylarsenic dichloride (CH₃AsCl₂), obtained from the alkylation of arsenic trichloride (B1173362) (AsCl₃) with organometallic reagents, is a common practice. usa-journals.comwikipedia.org However, the high toxicity and volatility of these precursors are significant drawbacks. acs.org The development of nonvolatile intermediate transformation (NIT) methods, which utilize intermediates like cyclooligoarsines, represents a significant step forward in safer organoarsenic synthesis. nih.govresearchgate.net

For the sulfur source, elemental sulfur (S₈) and hydrogen sulfide (B99878) (H₂S) are fundamental reagents. The reaction of organoarsines with elemental sulfur is a direct method for forming the As=S bond. For example, the reaction of a mixture of cyclo-(CH₃As)₅ and S₈ with Mo(CO)₆ has been shown to produce a complex containing a nine-membered ring with six methylarsine units and three sulfur atoms. electronicsandbooks.com Hydrogen sulfide has been used in the synthesis of cyclo-methylarsathianes from methylarsine oxide. electronicsandbooks.com

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new synthetic strategies. However, detailed mechanistic studies specifically for the synthesis of methylthioxoarsine are not widely reported. General principles of organoarsenic chemistry can provide some insights.

Kinetic and Thermodynamic Aspects of Synthesis Reactions

The formation of the As-S bond is a thermodynamically favorable process. However, the kinetics of the reaction can be influenced by several factors, including the nature of the precursors, the solvent, and the reaction temperature. For instance, the synthesis of layered oxides, a different class of materials, has shown that reaction pathways can be governed by a competition between thermodynamics and kinetics, often proceeding through multiple non-equilibrium intermediates. berkeley.edu A similar interplay is likely at play in the synthesis of thioxoarsines.

Thermodynamic analysis of related systems, such as the methanation of carbon oxides, demonstrates the importance of temperature and pressure in determining the equilibrium position of a reaction. rsc.org For the synthesis of methylthioxoarsine, controlling these parameters would be essential to maximize the yield and purity of the desired product.

Elucidation of Intermediate Species in Organoarsenic Synthesis

The identification of reaction intermediates is key to unraveling the mechanistic details of a synthetic transformation. In the synthesis of the organoarsenical antibiotic arsinothricin, a trivalent arsenic intermediate was proposed and subsequently methylated. fiu.edu This suggests that similar trivalent arsenic species could be key intermediates in the formation of methylthioxoarsine.

The use of techniques such as in-situ spectroscopy and computational modeling can be invaluable in identifying and characterizing transient intermediates. For example, in the study of phosphopantothenoylcysteine decarboxylase, a trapped enethiolate intermediate was identified, providing crucial mechanistic insights. nih.gov The application of such advanced techniques to the study of methylthioxoarsine synthesis would be a significant step forward.

Catalytic Approaches to Thioxoarsine Synthesis

The use of catalysis in organoarsenic chemistry is still a developing field, and specific examples of catalytic synthesis of methylthioxoarsine are scarce in the literature. However, the broader field of catalysis offers promising avenues for future research. st-andrews.ac.uk

The development of catalysts for the formation of C-S bonds, for instance, could potentially be adapted for As-S bond formation. Furthermore, the use of transition metal catalysts, which are widely employed in a vast array of organic transformations, could offer new possibilities for the selective and efficient synthesis of thioxoarsines. Palladium-catalyzed cross-coupling reactions, for example, have been utilized with organoarsine ligands. usa-journals.com

The exploration of bifunctional catalysts, such as aminothioureas which can activate both nucleophiles and electrophiles, could also be a fruitful area of investigation. nih.gov While currently applied to other types of reactions, the principles of these catalytic systems could inspire the design of new catalysts for thioxoarsine synthesis.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

The efficient synthesis of methylthioxoarsine and its analogs is critically dependent on the careful control of various reaction parameters. These parameters, including the choice of starting materials, temperature, solvent, and the presence of catalysts or bases, can significantly influence the reaction's outcome, dictating the yield of the desired product and the formation of byproducts such as cyclic arsathianes or other polymeric species.

A prevalent method for the synthesis of methylthioxoarsine involves the reaction of a methylarsenic precursor, such as methylarsine dichloride (CH₃AsCl₂) or methylarsine oxide ((CH₃AsO)ₙ), with a sulfur source like hydrogen sulfide (H₂S). The reaction of CH₃AsCl₂ with H₂S in refluxing methanol (B129727) has been reported to produce a mixture of the cyclic trimer and tetramer, cyclo-(CH₃AsS)₃,₄. While this demonstrates the formation of the As-S bond, achieving the monomeric CH₃AsS with high selectivity requires careful optimization to prevent or reverse oligomerization.

Detailed research into the optimization of reaction conditions for analogous organoarsenic sulfide compounds provides valuable insights. The following subsections discuss the impact of key parameters on the synthesis of methylthioxoarsine and related compounds, drawing on findings from various studies.

Influence of Temperature

Temperature is a critical factor that can affect both the reaction rate and the product distribution. In many chemical syntheses, elevated temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the target compound. For the synthesis of methylthioxoarsine, controlling the temperature is crucial to favor the formation of the monomer over cyclic oligomers.

Low-temperature synthesis conditions are often employed to enhance selectivity. For instance, in the synthesis of related organometallic compounds, precise temperature control is essential to isolate specific products. While specific studies on the temperature optimization for monomeric CH₃AsS are not extensively detailed in the available literature, analogous syntheses of thermally sensitive compounds suggest that lower temperatures would likely favor the kinetic product, which may be the monomer, over the thermodynamically more stable cyclic oligomers.

Table 1: Effect of Temperature on the Yield of Analogous Organometallic Compounds

Reaction Temperature (°C) Yield (%) Reference
Synthesis of Methylarsine Oxide (from CH₃AsI₂) Reflux 84 researchgate.net

This table presents data for analogous reactions to illustrate the general effect of temperature on yield. Specific data for CH₃AsS is not available in the cited literature.

Role of Solvents

The choice of solvent can significantly impact the solubility of reactants and intermediates, the reaction pathway, and the ease of product isolation. For the synthesis of methylthioxoarsine, solvents that can facilitate the reaction between the methylarsenic precursor and the sulfur source while minimizing side reactions are preferred.

In the preparation of cyclo-(CH₃AsS)₃,₄, refluxing methanol is used as the solvent. For the synthesis of methylarsine oxide, a precursor to methylthioxoarsine, benzene (B151609) has been used as a solvent in a reflux reaction, followed by extraction. The polarity and boiling point of the solvent can influence the reaction equilibrium and the potential for oligomerization. A systematic study of different solvents with varying properties would be necessary to determine the optimal solvent for maximizing the yield and selectivity of monomeric CH₃AsS.

Impact of Catalysts and Bases

The addition of a catalyst or a base can profoundly influence the reaction rate and selectivity. In reactions involving hydrogen sulfide, a base is often used to deprotonate H₂S, forming a more nucleophilic hydrosulfide (B80085) anion (HS⁻) that can readily react with the arsenic center.

While specific catalysts for the direct synthesis of monomeric CH₃AsS are not well-documented, the synthesis of analogous sulfides often benefits from basic conditions. For example, the synthesis of sulfides via alkylation of thiols is typically carried out in the presence of a base to deprotonate the thiol. Similarly, the reaction of methylarsine dichloride with hydrogen sulfide would likely be accelerated by the presence of a non-nucleophilic base to scavenge the HCl byproduct, thereby driving the reaction to completion. The choice of base and its stoichiometry relative to the reactants would be critical parameters to optimize.

Reactant Ratios and Purity

The stoichiometry of the reactants is a fundamental parameter to control for achieving high yield and selectivity. An excess of one reactant may be used to drive the reaction to completion, but it can also lead to the formation of byproducts. For instance, in the reaction of CH₃AsCl₂ with H₂S, the ratio of these two reactants will influence the extent of sulfur incorporation and the potential for forming species with multiple sulfur atoms.

Furthermore, the purity of the starting materials is paramount. Impurities in the methylarsenic precursor or the sulfur source could lead to side reactions and the formation of a complex mixture of products, complicating the purification process and reducing the yield of the desired methylthioxoarsine.

Table 2: Research Findings on the Synthesis of Methylthioxoarsine Analogs

Starting Materials Reaction Conditions Product(s) Yield (%) Reference
CH₃AsCl₂, H₂S Refluxing methanol cyclo-(CH₃AsS)₃,₄ Not specified
CH₃AsI₂, Na₂CO₃, H₂O Reflux in benzene (CH₃AsO)ₙ 84 researchgate.net

This table summarizes the synthesis of precursors and cyclic analogs of methylthioxoarsine, highlighting the variety of reaction conditions employed.

Quantum Chemical and Theoretical Characterization of Methylthioxoarsine Ch₃ass

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in methylthioxoarsine are fundamental to its reactivity and physical properties. Quantum chemical methods provide a detailed picture of these features.

Molecular Orbital Theory Applications to As-S Linkages

Molecular Orbital (MO) theory describes the bonding in molecules in terms of orbitals that extend over the entire molecule. For the arsenic-sulfur (As-S) bond in methylthioxoarsine, an MO analysis would involve the combination of atomic orbitals of arsenic and sulfur to form bonding and antibonding molecular orbitals. The double bond character of the As=S linkage would arise from the formation of one sigma (σ) bond and one pi (π) bond. The σ bond results from the overlap of hybrid orbitals along the internuclear axis, while the π bond is formed by the overlap of p-orbitals perpendicular to this axis. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. nih.govresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties. nih.gov

Density Functional Theory (DFT) for Bond Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. wikipedia.org DFT calculations can provide accurate predictions of molecular geometries, bond energies, and other properties. For methylthioxoarsine, DFT methods can be employed to calculate the As=S bond length and the bond dissociation energy (BDE). acs.orgnih.gov The BDE is a measure of the strength of a chemical bond. nih.gov Studies on related disulfide compounds (S-S bonds) have shown that DFT calculations, such as those using the M06-2X functional, can effectively predict bond dissociation energies. gonzaga.edu Similarly, DFT has been successfully applied to calculate the bond dissociation enthalpies of various bonds, including those involving sulfur. acs.org The calculated bond length for an As=S double bond is expected to be significantly shorter than that of an As-S single bond, providing a clear indicator of the bond order.

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Sulfur Compounds Calculated by DFT

CompoundBondDFT FunctionalBasis SetCalculated BDE (kcal/mol)
Diethyl disulfide (Et₂S₂)S-SM06-2X6-311++G(2df,2p)65.7
4-methoxybenzenethiol radical dimerS-SNot SpecifiedNot Specified49.0
Benzenethiol radical dimerS-SNot SpecifiedNot Specified54.5

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For methylthioxoarsine, rotation around the C-As single bond would lead to different conformers. A potential energy surface (PES) can be calculated to map the energy of the molecule as a function of this rotational angle. rsc.org The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. By analyzing the PES, the most stable conformation of methylthioxoarsine can be identified, as well as the energy barriers for conformational changes. This information is crucial for understanding the molecule's dynamic behavior.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. wikipedia.org

Vibrational Frequency Calculations (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure based on the vibrations of chemical bonds. mdpi.comrsc.org Quantum chemical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of a molecule. iosrjournals.org For methylthioxoarsine, these calculations would reveal characteristic vibrational modes, including the As=S stretching frequency, which is expected to appear in a specific region of the IR and Raman spectra. Other predicted vibrations would include the C-H stretching and bending modes of the methyl group, and the As-C stretching frequency. core.ac.uk The calculated vibrational spectra can serve as a guide for experimental studies and aid in the interpretation of measured spectra.

Table 2: Typical Calculated Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
C-H (in CH₃ group)Asymmetric & Symmetric Stretching2950 - 2850
C=OStretching1755 - 1700
C-OStretching1230 - 1215
Thiophene C-HIn-plane Bending1283 - 909

This table provides examples of calculated vibrational frequencies for common functional groups to illustrate the type of data obtained from computational studies, as specific, experimentally verified data for methylthioxoarsine is scarce. Data sourced from various computational and spectroscopic analyses. iosrjournals.orgcore.ac.uk

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations can predict NMR chemical shifts with considerable accuracy, aiding in the interpretation of experimental spectra or providing data where none exists. The primary method for this is the use of Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference compound (e.g., tetramethylsilane, TMS).

For methylthioxoarsine (CH₃AsS), theoretical calculations would first involve the optimization of its molecular geometry at a selected level of theory, for instance, using the B3LYP functional with a suitable basis set like 6-311+G(d,p). nih.gov Following geometry optimization, the GIAO-DFT calculation is performed to obtain the isotropic magnetic shielding values (σ). The chemical shift (δ) is then calculated using the equation: δ = σ_ref - σ_iso, where σ_ref is the calculated shielding of the reference compound at the same level of theory.

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for methylthioxoarsine are presented in the table below. These values are illustrative of what a typical quantum chemical calculation might yield. The predicted shifts would be influenced by the electron-withdrawing and anisotropic effects of the arsenic and sulfur atoms.

Table 1: Predicted NMR Chemical Shifts (in ppm) for Methylthioxoarsine (CH₃AsS) relative to TMS, calculated at the B3LYP/6-311+G(d,p) level of theory.

NucleusPredicted Chemical Shift (δ) [ppm]
¹H (in CH₃)2.15
¹³C (in CH₃)18.5
Note: This data is hypothetical and for illustrative purposes.

Computational Modeling of Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Computational chemistry can model the fragmentation pathways by calculating the energies of the parent molecular ion and its potential daughter fragments. The most likely fragmentation patterns correspond to the pathways with the lowest energy barriers.

For methylthioxoarsine, the molecular ion [CH₃AsS]⁺• would be formed upon electron ionization. Quantum chemical calculations, typically using DFT or higher-level ab initio methods, can be employed to determine the relative energies of various potential fragment ions that could arise from the dissociation of this parent ion. By comparing the calculated energies, one can predict the most abundant fragments to be observed in an experimental mass spectrum. A known fragment ion of a related compound is [CH₃AsS]⁻, observed at m/z 122 in MS/MS analysis. wikipedia.org

A hypothetical table of predicted major fragment ions and their relative stabilities is shown below. The calculations would involve optimizing the geometry of each fragment and calculating its electronic energy.

Table 2: Hypothetical Computationally Predicted Fragmentation of [CH₃AsS]⁺•

Fragment IonFormulaPredicted Relative Energy (kJ/mol)
Molecular Ion[CH₃AsS]⁺•0
Methyl Radical Loss[AsS]⁺150
Sulfur Atom Loss[CH₃As]⁺•280
Hydrogen Radical Loss[CH₂AsS]⁺350
Note: This data is hypothetical and for illustrative purposes. Lower relative energy indicates greater stability and potentially higher abundance.

Computational Mechanistic Studies of Hypothetical Reactions

Computational chemistry provides indispensable insights into reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.govrsc.org This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

A plausible hypothetical reaction for methylthioxoarsine is its oxidation to methylsulfoxyarsine (CH₃As(O)S). A computational study of this reaction, for example with a simple oxidant like hydrogen peroxide, would proceed by:

Optimizing the geometries of the reactants (CH₃AsS and H₂O₂), the product (CH₃As(O)S and H₂O), and any intermediates.

Searching for the transition state (TS) structure connecting the reactants and products.

Confirming the nature of all stationary points through frequency calculations (reactants, products, and intermediates have all positive frequencies; a transition state has exactly one imaginary frequency).

The results can be visualized in a reaction coordinate diagram.

Table 3: Hypothetical Calculated Energies for the Oxidation of CH₃AsS by H₂O₂

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsCH₃AsS + H₂O₂0
Transition State[H₂O₂---SAsCH₃]‡+85
ProductsCH₃As(O)S + H₂O-210
Note: This data is hypothetical and for illustrative purposes.

This hypothetical study would suggest an exothermic reaction with a moderate activation barrier, indicating the reaction is thermodynamically favorable and could proceed at a reasonable rate. Such computational explorations are fundamental for predicting the chemical behavior of compounds for which experimental data is not available. europa.eu

Advanced Spectroscopic Techniques for Structural Elucidation of Methylthioxoarsine Ch₃ass

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Multinuclear NMR spectroscopy is a cornerstone for delineating the covalent framework of molecules in solution. For methylthioxoarsine, a combination of proton (¹H), carbon-13 (¹³C), and arsenic-75 (⁷⁵As) NMR experiments are theoretically invaluable for establishing the connectivity of the methyl group to the arsenic atom.

The ¹H NMR spectrum of methylthioxoarsine is expected to exhibit a single resonance corresponding to the methyl protons. The chemical shift of this peak provides insight into the electronic environment of the methyl group, influenced by the adjacent arsenic and sulfur atoms. Due to the quadrupolar nature of the ⁷⁵As nucleus (I=3/2), the proton signal may experience broadening.

The ¹³C NMR spectrum will similarly show a single signal for the methyl carbon. Its chemical shift is highly diagnostic for carbon atoms bonded to heteroatoms like arsenic. Computational studies on organoarsenic compounds have shown that density functional theory (DFT) methods can be employed to predict ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in the confirmation of the proposed structure. nih.govresearchgate.netcapes.gov.br

⁷⁵As NMR, while less commonly utilized due to the broad signals resulting from the quadrupolar moment of the arsenic nucleus, can provide direct information about the chemical environment of the arsenic atom. The chemical shift would be indicative of the +5 oxidation state and the thioxo-coordination environment.

Table 1: Predicted NMR Spectroscopic Data for Methylthioxoarsine (CH₃AsS)
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling
¹H~2.1Singlet (potentially broadened)-
¹³C~15Singlet-
⁷⁵AsVariesBroad singlet-

Note: The predicted chemical shifts are based on general ranges for similar organoarsenic compounds and may vary depending on the solvent and experimental conditions.

While the structure of methylthioxoarsine itself is simple, in instances of more complex derivatives or in reaction mixtures, two-dimensional (2D) NMR techniques would be indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the ¹H signal of the methyl group directly with its attached ¹³C nucleus, confirming the C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum could potentially show a correlation between the methyl protons and the ⁷⁵As nucleus over two bonds (²JH-As), providing definitive evidence for the C-As connectivity. The feasibility of observing such a correlation would depend on the magnitude of the coupling constant and the relaxation properties of the ⁷⁵As nucleus.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.salibretexts.org

The vibrational spectrum of methylthioxoarsine is expected to be dominated by bands corresponding to the vibrations of the methyl group and, more importantly, the arsenic-sulfur bonds. The key vibrational modes for structural confirmation are the As-C stretch, and the As=S stretching and bending modes.

Based on studies of arsenic-sulfur and arsenic-selenium glass systems, the stretching vibration for a single As-S bond is typically observed in the range of 300-400 cm⁻¹. chalcogen.roresearchgate.netucf.eduaip.org For methylthioxoarsine, which is proposed to contain an arsenic-sulfur double bond (As=S), this stretching frequency would be expected at a significantly higher wavenumber, likely in the 450-550 cm⁻¹ region, due to the increased bond order and force constant. The corresponding bending vibrations (δ As=S) would occur at lower frequencies.

Table 2: Predicted Vibrational Frequencies for Methylthioxoarsine (CH₃AsS)
Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
ν(C-H)2900-3000IR, Raman
δ(CH₃)1200-1400IR, Raman
ν(As=S)450-550IR, Raman
ν(As-C)550-650IR, Raman
δ(As=S)< 300Raman

Note: These are predicted frequencies. The exact position of the bands can be influenced by the physical state of the sample and intermolecular interactions.

To unambiguously assign the vibrational bands, particularly the As=S stretch, isotopic labeling can be employed. wikipedia.orgresearchgate.netsu.se Synthesizing methylthioxoarsine with the heavier sulfur isotope (³⁴S) instead of the natural abundance ³²S would lead to a predictable shift of the As=S stretching frequency to a lower wavenumber. This isotopic shift, which can be calculated using the harmonic oscillator approximation, would provide definitive proof of the involvement of the sulfur atom in that specific vibrational mode. nih.gov Similarly, deuterium (B1214612) labeling of the methyl group would shift the C-H vibrational modes, aiding in their assignment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. uni-rostock.dehilarispublisher.combioanalysis-zone.comnih.gov

For methylthioxoarsine (CH₃AsS), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C, H, As, S). nih.gov The unique isotopic pattern of arsenic (monoisotopic at m/z 75) and sulfur would further aid in the confirmation.

The fragmentation analysis in the mass spectrometer, often achieved through techniques like collision-induced dissociation (CID), would provide insight into the molecular structure by revealing the weakest bonds. nih.govyoutube.com For methylthioxoarsine, the expected fragmentation pathways would likely involve the loss of the methyl radical (•CH₃) or the sulfur atom.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Methylthioxoarsine (CH₃AsS)
IonFormulaCalculated m/zFragmentation Pathway
[M]⁺[CH₃AsS]⁺121.9284Molecular Ion
[M - CH₃]⁺[AsS]⁺106.8971Loss of a methyl radical
[M - S]⁺[CH₃As]⁺89.9513Loss of a sulfur atom

Note: The calculated m/z values are for the most abundant isotopes.

The observation of these characteristic fragment ions would strongly support the proposed structure of methylthioxoarsine. The relative abundance of the fragment ions can also provide information about the relative bond strengths within the molecule.

Ionization Methods and Their Impact on Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragment ions. The choice of ionization method is critical as it dictates the extent of fragmentation and the type of structural information that can be obtained.

Electron Impact (EI) ionization is a widely used, high-energy ("hard") technique where the sample is bombarded with a beam of energetic electrons (typically 70 eV). scribd.com This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, predictable fragmentation. acs.orgscribd.com The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. scribd.com

For methylthioxoarsine (CH₃AsS, molecular weight: ~122.0 g/mol ), EI-MS would be expected to produce a molecular ion peak at m/z 122 (for the most common isotopes ¹²C, ¹H, ⁷⁵As, ³²S). jst.go.jpresearchgate.net The high energy of EI would likely induce cleavage at the weakest bonds in the molecule. The primary fragmentation pathways for organoarsenic compounds typically involve the loss of alkyl groups and other substituents attached to the arsenic atom. jst.go.jpscribd.comnist.gov For CH₃AsS, the key fragmentation patterns would involve the cleavage of the Arsenic-Carbon (As-C) bond and the Arsenic-Sulfur (As=S) bond.

The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure. For instance, the detection of a fragment corresponding to the loss of a methyl group ([M-CH₃]⁺) confirms the presence of a methyl substituent. Similarly, observing fragments such as [CH₃As]⁺ or [AsS]⁺ helps piece together the atomic connectivity of the parent molecule.

In contrast, "soft" ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), impart less energy to the analyte molecule. scribd.comrsc.org These methods typically produce a protonated molecule ([M+H]⁺) with minimal fragmentation, which is highly useful for confirming the molecular weight of the compound. scribd.com However, they provide less detailed structural information compared to the rich fragmentation patterns generated by EI.

Table 1: Plausible Electron Ionization Mass Spectrometry Fragments of Methylthioxoarsine (CH₃AsS) This table presents theoretical fragmentation data based on established principles of mass spectrometry for organoarsenic compounds.

m/z (for ¹²C, ¹H, ⁷⁵As, ³²S) Ion Formula Identity
122 [CH₃AsS]⁺• Molecular Ion (M⁺•)
107 [AsS]⁺ Loss of methyl radical (•CH₃)
90 [CH₃As]⁺• Loss of sulfur atom (S)
75 [As]⁺ Loss of methyl radical and sulfur atom
47 [CH₃S]⁺ Rearrangement and fragmentation

X-ray Diffraction and Electron Diffraction Methodologies for Solid-State and Gas-Phase Structural Determination

X-ray Diffraction (XRD) is the premier technique for the structural analysis of crystalline solids. elixirpublishers.com It relies on the principle of constructive interference of monochromatic X-rays scattered by the ordered array of atoms in a crystal lattice. mdpi.com The resulting diffraction pattern allows for the calculation of the electron density distribution within the unit cell, from which the positions of all atoms can be determined with high precision. mdpi.com

For methylthioxoarsine, a single-crystal XRD analysis would provide unambiguous data on its solid-state structure. This would include precise measurements of the As=S and As-C bond lengths, the C-As-S bond angle, and the packing arrangement of the molecules in the crystal. However, simple thioarsines like CH₃AsS are often unstable as monomers in the condensed phase and tend to form cyclic oligomers, such as the trimer, tetramer, or pentamer, cyclo-(CH₃AsS)n. nist.gov Structural characterization of such oligomers, often stabilized in metal complexes, has been successfully performed using XRD, revealing the complex ring structures they adopt. acs.orgscribd.com

Gas-Phase Electron Diffraction (ED) is a crucial technique for determining the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal. elixirpublishers.com In an ED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed. The pattern contains information about the probability distribution of all interatomic distances within the molecule. By fitting a structural model to the experimental data, precise bond lengths, bond angles, and torsional angles can be derived. amazonaws.com

An electron diffraction study of monomeric CH₃AsS would be invaluable for understanding its intrinsic molecular geometry. It would provide definitive values for the key structural parameters that define its shape. While no specific ED study for CH₃AsS has been reported, the technique is well-suited for such a small, volatile molecule and would be the method of choice to determine its gas-phase structure.

Table 2: Structural Parameters of Methylthioxoarsine Determinable by Diffraction Methods This table lists the key structural parameters that would be obtained from gas-phase electron diffraction or single-crystal X-ray diffraction experiments.

Parameter Description Expected Information
r(As=S) Arsenic-Sulfur bond length Provides evidence for double-bond character.
r(As-C) Arsenic-Carbon bond length Standard single bond distance.
r(C-H) Carbon-Hydrogen bond length Average C-H bond distance in the methyl group.
∠(C-As-S) Carbon-Arsenic-Sulfur bond angle Defines the core geometry of the molecule.

Photoelectron Spectroscopy (XPS, UPS) for Core-Level and Valence Electronic States

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material by measuring the kinetic energies of electrons ejected by photoionization.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses X-rays to eject core-level electrons. The binding energy of these core electrons is characteristic of the element from which they originate. elixirpublishers.com Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the oxidation state and local chemical environment of the atom.

An XPS analysis of methylthioxoarsine would show distinct peaks corresponding to the core levels of arsenic (e.g., As 3d), sulfur (e.g., S 2p), and carbon (e.g., C 1s). The binding energies would confirm the presence of these elements. The chemical shift of the As 3d peak would be indicative of its oxidation state, distinguishing it from elemental arsenic or other arsenic compounds like oxides or halides. Similarly, the S 2p binding energy would confirm the presence of a sulfide (B99878) or thione moiety, while the C 1s peak would be consistent with a methyl group bonded to arsenic.

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV radiation to probe the valence electronic states, which are the molecular orbitals involved in chemical bonding. elixirpublishers.com The UPS spectrum reveals the energy levels of these orbitals, providing direct insight into the electronic structure of the molecule. For CH₃AsS, the UPS spectrum would feature bands corresponding to the ionization of electrons from the As=S π-bonding orbital, the σ-bonding orbitals (As=S and As-C), and the non-bonding lone pair electrons on sulfur and arsenic. Comparing the experimental spectrum with quantum-chemical calculations can lead to a detailed assignment of the molecular orbital structure, which is crucial for understanding the molecule's reactivity and bonding characteristics.

Table 3: Expected Core-Level Binding Energies for Methylthioxoarsine (CH₃AsS) in XPS This table presents expected binding energy ranges based on literature data for analogous organoarsenic and sulfur-containing compounds. Actual values would need to be determined experimentally.

Element Core Level Expected Binding Energy (eV) Information Provided
Arsenic As 3d 42 - 45 Confirms presence of As; chemical shift indicates oxidation state and bonding environment.
Sulfur S 2p 162 - 165 Confirms presence of S; chemical shift distinguishes thione/sulfide from sulfate.

Reactivity and Fundamental Reaction Mechanisms of Methylthioxoarsine Ch₃ass

Oxidation and Reduction Pathways

The redox chemistry of methylthioxoarsine is pivotal to its transformation in chemical and biological systems. The arsenic atom in methylthioxoarsine exists in the +3 oxidation state and can be either oxidized to pentavalent arsenic (As(V)) or reduced to form various trivalent arsenic species.

Mechanisms of Oxidation to Higher Oxidation States

The oxidation of methylthioxoarsine typically involves the arsenic center. While specific studies on the oxidation of pure methylthioxoarsine are limited, the general behavior of organoarsenic(III) compounds suggests that oxidation can proceed through several pathways. Chemical oxidation can convert the arsenic from the +3 to the +5 oxidation state. enviro.wikifrtr.gov Strong oxidizing agents can lead to the formation of various products.

In a potential oxidation pathway, methylthioxoarsine could be oxidized to form polymeric arsinoxides, which can further be transformed into arsinous acids. wikipedia.org For instance, oxidation could lead to the formation of methylarsonous acid (CH₃As(OH)₂). The reaction with oxygen, for example, could initially form an arsenic-oxygen bond, followed by rearrangement and further oxidation. The presence of water during oxidation would likely lead to hydrolysis of the intermediates, ultimately yielding oxygenated arsenic species.

A proposed, though not experimentally verified for this specific compound, oxidation reaction could be:

2 CH₃AsS + 3 O₂ → 2 CH₃AsO₂

Further reaction with water could then yield methylarsonic acid (CH₃AsO(OH)₂). The exact nature of the products would depend on the oxidant used and the reaction conditions. For example, the use of bicarbonate-activated hydrogen peroxide has been shown to be effective in the oxidation of other methylated organic compounds. rsc.org

Reductive Transformation Processes and Products

The reduction of methylthioxoarsine primarily involves the cleavage of the arsenic-sulfur bond and potential reduction of the arsenic center, although it is already in a reduced state. In biological systems, the reduction of arsenic compounds is a key step in their metabolism. Thiols, such as glutathione (B108866) (GSH), play a crucial role in the reduction of pentavalent arsenic species to trivalent ones. nih.gov While methylthioxoarsine already contains trivalent arsenic, reductive processes can still occur, particularly involving the As-S bond.

Reductive cleavage of the As-S bond can be facilitated by reducing agents. organic-chemistry.orgnih.govrsc.org For example, in the presence of a suitable reductant, the As-S bond could be cleaved to form methylarsine (B12644256) (CH₃AsH₂) and a sulfide (B99878) species.

A plausible reductive transformation is the conversion of methylarsine sulfide to trimethylarsine (B50810) by certain microorganisms, a process that involves both reduction and methylation steps. This suggests that the sulfur atom can be replaced by other groups following a reductive cleavage or a substitution reaction.

Hydrolysis and Solvolysis Reaction Kinetics and Mechanisms

The stability of the arsenic-sulfur bond in methylthioxoarsine is central to its persistence and transformation in various environments. Hydrolysis and solvolysis represent key degradation pathways.

Factors Influencing As-S Bond Cleavage in Aqueous Environments

The cleavage of the As-S bond in aqueous environments is influenced by several factors, most notably pH. Generally, arsenic sulfides exhibit greater stability under acidic and reducing conditions. mdpi.com The arsenic(III)-sulfur bond is known to be significantly more resistant to hydrolysis compared to the arsenic(III)-oxygen bond. However, in alkaline solutions, arsenic sulfides tend to dissolve, forming thioarsenites. nih.gov

The presence of other ions in the solution can also influence the stability of the As-S bond. For instance, copper(II) ions have been shown to facilitate the leaching of arsenic from arsenic trisulfide through an exchange reaction. mdpi.com

Role of pH and Solvent Polarity on Reactivity

The pH of the aqueous medium plays a critical role in the hydrolysis of methylthioxoarsine. In acidic conditions (pH < 4), arsenic sulfides like As₂S₃ are generally stable and have low solubility. mdpi.comnih.gov However, as the pH increases into the neutral and alkaline range, the solubility of arsenic sulfides increases, and they can be transformed into soluble thioarsenates. acs.orguni-bayreuth.de This pH-dependent behavior is crucial for the mobilization of arsenic in the environment. nih.gov Alkaline conditions favor the formation of thioarsenite species from the hydrolysis of arsenic sulfides. researchgate.net

The polarity of the solvent also affects the reactivity of organoarsenic sulfides in solvolysis reactions. nih.govnih.govucalgary.carsc.orglibretexts.org More polar protic solvents can facilitate the cleavage of the As-S bond by stabilizing the charged intermediates that may form during the reaction. While specific data for methylthioxoarsine is not available, studies on other organometallic compounds show that solvents with higher dielectric constants can accelerate solvolysis rates.

Table 1: Illustrative Kinetic Data for Leaching of Arsenic Trisulfide (As₂S₃) with Copper Sulfate Solution at Different Temperatures

This table provides an example of the effect of temperature on the reaction kinetics of an arsenic sulfide, which can be considered analogous to the hydrolysis of methylthioxoarsine.

Temperature (°C)Leaching Time (min)Arsenic Recovery (%)
703054.0
7012088.6
903080.7
9012094.9

Data adapted from a study on the leaching of arsenic trisulfide. mdpi.com

Ligand Exchange and Substitution Reactions at the Arsenic Center

The trivalent arsenic center in methylthioxoarsine is susceptible to nucleophilic attack, leading to ligand exchange and substitution reactions. These reactions are fundamental to its interaction with biological molecules and other chemical species.

Arsines are known to act as nucleophiles, and the arsenic atom in methylthioxoarsine can react with various electrophiles. wikipedia.org Conversely, the arsenic center can be attacked by stronger nucleophiles, leading to the displacement of the thioxo group (-S).

A prominent example of ligand exchange involves the reaction of trivalent arsenic compounds with thiols, such as glutathione (GSH). nih.gov The thiol group acts as a nucleophile, attacking the arsenic center and displacing other ligands. In the case of methylthioxoarsine, a thiol (R-SH) could react to form a new arsenic-thiol bond, releasing hydrogen sulfide.

CH₃AsS + R-SH ⇌ CH₃As(SR) + H₂S

This type of ligand exchange is crucial in the biological context, where arsenic species readily bind to cysteine residues in proteins. researchgate.net The formation of these As-S bonds is a key mechanism of arsenic toxicity and metabolism. The stability of these complexes and the kinetics of their formation and dissociation are critical areas of research. nih.gov

Investigation of Lability and Reactivity with Other Ligands

The arsenic-sulfur bond in methylthioxoarsine and its cyclic counterparts is a focal point of its reactivity. This bond is known to be labile and susceptible to cleavage in the presence of various reagents.

Research on cyclo-methylarsathianes, specifically the trimer and tetramer of methylthioxoarsine, has demonstrated their function as polydentate ligands in reactions with metal carbonyls. aip.org For instance, the photolysis of chromium hexacarbonyl and tungsten hexacarbonyl in the presence of cyclo-(CH₃AsS)₃,₄ leads to the expansion of the arsenic-sulfur ring system. aip.org This process results in the formation of metal-stabilized rings with eight, ten, or twelve alternating arsenic and sulfur atoms. aip.org In these complexes, the metal atom shows a preference for coordinating with arsenic over sulfur, with sulfur coordination occurring primarily to satisfy the geometric and electronic requirements of the metal center. aip.org

The reaction of dithioarsonites with elemental sulfur in the presence of triethylamine (B128534) as a catalyst also sheds light on the reactivity of the As-S linkage. uwo.ca While the expected product of such a reaction with an aromatic dithioarsonite would be Ar-As(S)(SPh)₂, the isolated products are cyclic sulfides like cyclo-(PhAsS)₄ and sesquisulfides such as (ArAs)₂S₃. uwo.ca This indicates a tendency for rearrangement and formation of more stable cyclic structures rather than simple addition.

The lability of the As-S bond is a common feature in the reactions of thioarsanes with metal carbonyls, where arsenic-sulfur bond cleavage is a characteristic step. researchgate.net

Table 1: Reactivity of Methylthioxoarsine Oligomers with Metal Carbonyls

Reactant Metal Carbonyl Major Products Observation Reference
cyclo-(CH₃AsS)₃,₄ Cr(CO)₆ [Cr(CO)₅-η¹-cyclo-(CH₃AsS)₄], [Cr(CO)₃-η³-cyclo-(CH₃AsS)₅] Ring expansion of the arsathiane ligand. aip.org

Nucleophilic and Electrophilic Attack Mechanisms

Detailed mechanistic studies specifically on nucleophilic and electrophilic attacks on monomeric methylthioxoarsine are not extensively documented in the reviewed literature. However, general principles of organic and organometallic chemistry allow for postulation of its behavior.

Nucleophilic Attack: A nucleophile, an electron-rich species, would likely attack the electrophilic arsenic center of the methylthioxoarsine molecule. researchgate.netasm.org The arsenic atom, being less electronegative than sulfur, carries a partial positive charge, making it susceptible to nucleophilic attack. This could lead to a substitution reaction where the thioxo group or the methyl group is displaced, depending on the nature of the nucleophile and the reaction conditions. The general mechanism for nucleophilic substitution involves the attack of the nucleophile, forming a new bond, and the departure of a leaving group. matanginicollege.ac.in

Electrophilic Attack: An electrophile, an electron-deficient species, could interact with the lone pairs of electrons on the sulfur atom or potentially the arsenic atom. speciation.netechemi.com The sulfur atom, with its available lone pairs, presents a likely site for electrophilic attack. This interaction could lead to the formation of an adduct or initiate further reactions. Electrophilic substitution reactions involve the replacement of a functional group by an electrophile. echemi.com In the context of an aromatic system, an electrophile attacks the electron-rich ring, leading to the substitution of a hydrogen atom. researchgate.netresearchgate.net While methylthioxoarsine is not aromatic, the principle of an electrophile seeking an electron-rich center applies.

Thermal and Photochemical Decomposition Pathways

The stability of methylthioxoarsine under thermal and photochemical stress is a critical aspect of its chemistry, with implications for its environmental fate and handling.

Kinetic Studies of Degradation under Various Conditions

Specific kinetic studies on the degradation of monomeric methylthioxoarsine are scarce in the available literature. However, studies on the thermal decomposition of related organoarsenic compounds and arsenic sulfides provide a framework for understanding its potential degradation kinetics.

The thermal decomposition of arsenic sulfide (V) has been studied under non-isothermal conditions, revealing complex reaction mechanisms. mdpi.com Kinetic analysis of such processes often employs methods like the Kissinger and Ozawa models to determine the apparent activation energy of decomposition. mdpi.com For arsenic sulfide (V), the apparent activation energy was determined to be approximately 108.63 kJ/mol. mdpi.com

Kinetic studies on the degradation of other complex molecules, such as pharmaceuticals, often reveal that decomposition can be influenced by factors like temperature and humidity, following first-order or more complex reaction kinetics. udec.clucalgary.ca The degradation rates are typically temperature-dependent and can be described by the Arrhenius equation. ucalgary.ca

Table 2: General Parameters from Kinetic Studies of Related Compound Degradation

Compound/System Method Key Kinetic Parameter Observation Reference
Arsenic Sulfide (V) Non-isothermal TGA (Kissinger method) Apparent Activation Energy: ~108.63 kJ/mol Describes the energy barrier for thermal decomposition. mdpi.com
Clavulanic Acid Isothermal Hydrolysis First-order rate constants Degradation is pH and temperature dependent. ucalgary.ca

Identification of Primary and Secondary Decomposition Products

Direct identification of the primary and secondary decomposition products of methylthioxoarsine is not well-documented. However, research on the pyrolysis of other organoarsine compounds offers potential insights into the types of products that might be formed.

The thermal decomposition of ethylarsines, for example, primarily proceeds through the homolytic cleavage of the arsenic-carbon bond, generating ethyl radicals and various arsenic-containing radical species. dntb.gov.ua These primary radical products can then undergo further reactions. For organoarsenic compounds used in chemical vapor deposition, the goal is often to produce hydrido-arsenic radical intermediates, which are crucial for the growth of high-purity semiconductor films. dntb.gov.ua

In the context of environmental degradation, organoarsenic compounds can be broken down through various pathways. For instance, the degradation of roxarsone, an organoarsenic feed additive, can be mediated by UV light and chlorine, leading to the cleavage of the As-C bond and the release of inorganic arsenate (As(V)). acs.org The degradation can also produce other organoarsenic intermediates. acs.org

The analysis of volatile species from the headspace of fecal incubations containing arsenic compounds has led to the identification of various methylated and thiolated arsenic species, including dimethyl-methylthio-arsine (Me₂AsSMe). acs.org This suggests that under certain biological or environmental conditions, various rearrangement and decomposition products can form.

It is important to note that the decomposition of organoarsenic compounds can lead to the formation of more toxic inorganic arsenic species. acs.org

Coordination Chemistry of Methylthioxoarsine Ch₃ass As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with methylthioxoarsine ligands has been most extensively explored with transition metals, particularly from Group 6. Information regarding its coordination to main group elements, however, is not well-documented in current chemical literature.

The formation of transition metal complexes involving methylthioxoarsine has been successfully achieved through photolysis reactions. acs.orgcapes.gov.br Specifically, the photolytic reaction of Group 6 metal carbonyls, such as chromium hexacarbonyl (Cr(CO)₆) and tungsten hexacarbonyl (W(CO)₆), with cyclic methylarsathianes, cyclo-(CH₃AsS)₃,₄, in a tetrahydrofuran (B95107) (THF) solvent yields a variety of complexes. acs.orgcapes.gov.br

These reactions often result in the expansion of the original arsenic-sulfur ring system, leading to the formation of larger, metal-stabilized rings. For example, reactions with Cr(CO)₆ have produced complexes containing 8- and 10-membered As-S heterocycles, while reactions with W(CO)₆ have yielded a complex with a 12-membered ring. acs.org

Characterization of these complexes has been carried out using a combination of techniques, including single-crystal X-ray diffraction, ¹H NMR spectroscopy, and mass spectrometry. acs.orgcapes.gov.br X-ray crystallography has been crucial in determining the precise molecular structures and coordination geometries of these compounds. acs.org

Table 1: Examples of Transition Metal Complexes with Methylthioxoarsine Ligands

Complex Formula Metal Center Ligand Form Synthesis Method Reference
[Cr(CO)₅-η¹-cyclo-(CH₃AsS)₄] Chromium (Cr) 8-membered ring, (cyclo-(CH₃AsS)₄) Photolysis of Cr(CO)₆ with cyclo-(CH₃AsS)₃,₄ acs.org
[Cr(CO)₃-η³-cyclo-(CH₃AsS)₅] Chromium (Cr) 10-membered ring, (cyclo-(CH₃AsS)₅) Photolysis of Cr(CO)₆ with cyclo-(CH₃AsS)₃,₄ acs.org
[W(CO)₃-η³-cyclo-(CH₃AsS)₆] Tungsten (W) 12-membered ring, (cyclo-(CH₃AsS)₆) Photolysis of W(CO)₆ with cyclo-(CH₃AsS)₃,₄ acs.org

While the coordination chemistry of ligands with main group elements is an active area of research, specific studies on the formation of complexes between methylthioxoarsine and main group elements are scarce in the available scientific literature. southampton.ac.uksioc-journal.cn Research has extensively documented the coordination of other organoarsenic and thioether ligands to main group metals like tin, germanium, antimony, and bismuth, often revealing complex structures including polymers, ladders, and helices. southampton.ac.uk However, direct analogues using the CH₃AsS ligand have not been prominently reported.

Investigation of Ligand Denticity and Coordination Modes

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. researchgate.netresearchgate.net Methylthioxoarsine, possessing both arsenic and sulfur atoms with available lone pairs of electrons, has the potential to be a versatile ligand, exhibiting different denticities and coordination modes. zuj.edu.jo

Methylthioxoarsine has been shown to act as both a monodentate and a polydentate ligand. acs.org

Monodentate Coordination: In the complex [Cr(CO)₅-η¹-cyclo-(CH₃AsS)₄], the methylarsathiane ring coordinates to the chromium center through a single arsenic atom. acs.orgcapes.gov.br This η¹-coordination demonstrates the ability of the ligand to bind in a monodentate fashion, where the metal primarily interacts with the "softer" arsenic donor atom. acs.org

Polydentate (Tridentate) Coordination: In contrast, the complexes [Cr(CO)₃-η³-cyclo-(CH₃AsS)₅] and [W(CO)₃-η³-cyclo-(CH₃AsS)₆] feature the ligand coordinating in a tridentate (η³) manner. acs.orgcapes.gov.br In these cases, the metal atom is bonded to both arsenic and sulfur atoms within the expanded heterocyclic ring. acs.org

While clear examples of a single CH₃AsS unit acting as a bridge between two distinct metal centers are not detailed, the cyclic nature of the ligands studied implies a form of bridging within the ring structure itself. The term "bridging ligand" can also refer to ligands that link two or more metal centers.

The coordination geometry and the preference for specific donor atoms are influenced by both steric and electronic factors.

Electronic Preference: In all characterized complexes, there is a demonstrated preference for the metal to coordinate to the arsenic atom over the sulfur atom. acs.orgcapes.gov.br This is consistent with the general principle of hard and soft acids and bases (HSAB), where the relatively soft transition metal centers in low oxidation states (like Cr(0) and W(0)) prefer to bind to the softer arsenic donor.

Steric Accommodation: The coordination to sulfur appears to be governed by the geometric requirements of the complex. acs.orgcapes.gov.br Bonding to a sulfur atom occurs when its position in the ring is optimal for achieving a stable coordination geometry around the metal, such as the octahedral symmetry observed in the chromium carbonyl complexes. acs.orgcapes.gov.br Furthermore, the flexibility of the main-group As-S ring is a key factor, as it can expand or rearrange to satisfy the demanding electronic and geometric prerequisites of the metallic fragment it coordinates to. acs.org

Bonding Analysis in Coordination Compounds

A detailed theoretical bonding analysis, such as using Density Functional Theory (DFT), for methylthioxoarsine complexes has not been extensively reported in the reviewed literature. However, an understanding of the bonding can be inferred from the structural data and established principles of coordination chemistry.

The bonding in these coordination compounds can be described using models like Valence Bond Theory and Crystal Field Theory. The metal-ligand bond is formed by the donation of a lone pair of electrons from the donor atom (As or S) into a vacant orbital of the transition metal, forming a coordinate covalent bond.

The observed preference for As-coordination over S-coordination in complexes with Cr(0) and W(0) points to the significance of orbital compatibility and the "softness" of the interacting centers. acs.org The metal, in a low oxidation state, is a soft acid and therefore forms a stronger, more covalent interaction with the larger, more polarizable, and softer arsenic atom compared to the harder sulfur atom.

In the polydentate complexes, the bonding involves a chelate effect, where the multidentate ligand forms a ring structure with the central metal atom. researchgate.net This generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. The expansion of the cyclo-(CH₃AsS)n ring upon coordination suggests that the formation of the metal-ligand bonds provides a thermodynamic driving force sufficient to overcome the energy required to rearrange the ligand structure itself. acs.org

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are indispensable tools for elucidating the structural and electronic properties of methylthioxoarsine complexes. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, in particular, offer detailed information about the coordination environment of the metal center and the bonding characteristics of the CH₃AsS ligand.

When methylthioxoarsine coordinates to a metal, shifts in the vibrational frequencies of its characteristic bonds can be observed in the IR spectrum. The As=S stretching frequency, for instance, is a sensitive probe of the sulfur atom's involvement in coordination. A decrease in this frequency upon complexation typically indicates a weakening of the As=S bond due to electron donation from sulfur to the metal. Similarly, changes in the As-C stretching and CH₃ rocking frequencies can provide evidence of coordination through the arsenic atom.

¹H NMR spectroscopy is useful for monitoring changes in the chemical environment of the methyl protons. Coordination to a metal center alters the electron density around the arsenic atom, which in turn influences the shielding of the adjacent methyl protons, leading to a shift in their resonance signal. For metals that possess a nuclear spin, such as platinum-195, coupling to the arsenic-bound methyl protons can provide direct evidence of coordination and information about the strength of the metal-arsine bond.

UV-Vis spectroscopy can reveal information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands are often observed in the UV-Vis spectra of transition metal complexes with sulfur-containing ligands. ntu.ac.uk The energy of these transitions is dependent on the nature of the metal and the ligand, providing insights into the electronic structure of the complex.

Table 1: Illustrative Spectroscopic Data for a Hypothetical Methylthioxoarsine Complex

Spectroscopic TechniqueFree Ligand (CH₃AsS)Coordinated Ligand (e.g., [M(CH₃AsS)Lₙ])Interpretation
IR Spectroscopy ν(As=S): ~490 cm⁻¹ν(As=S): ~450 cm⁻¹Shift indicates S-coordination
ν(As-C): ~580 cm⁻¹ν(As-C): ~570 cm⁻¹Shift indicates As-coordination
¹H NMR Spectroscopy δ(CH₃): ~1.8 ppmδ(CH₃): ~2.1 ppmDownfield shift suggests deshielding upon coordination
UV-Vis Spectroscopy -λ_max: ~350 nmAppearance of a potential LMCT band

Note: The data in this table is illustrative and intended to represent typical shifts observed upon coordination. Actual values will vary depending on the metal center, its oxidation state, and the other ligands present in the coordination sphere.

Computational Studies on Electronic Structure of Complexes

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure and bonding of methylthioxoarsine complexes that are often difficult to obtain through experimental means alone. nih.gov Density Functional Theory (DFT) is a commonly employed method for these investigations.

Theoretical calculations can be used to predict the geometries of methylthioxoarsine complexes, including bond lengths and angles. This information is crucial for understanding the steric and electronic factors that govern the coordination of the ligand. Furthermore, computational models can help to distinguish between different possible coordination modes, such as monodentate coordination through either the arsenic or sulfur atom, or a bridging mode involving both atoms.

Molecular Orbital (MO) analysis can elucidate the nature of the metal-ligand bonding. The interaction between the frontier orbitals of the methylthioxoarsine ligand (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the d-orbitals of the metal center can be visualized and quantified. For example, the HOMO of methylthioxoarsine is expected to have significant contribution from the lone pairs on the sulfur and arsenic atoms, making them the primary sites for donation to a metal center.

Table 2: Representative Computational Data for a Hypothetical Metal-Methylthioxoarsine Complex

Computational ParameterValueInterpretation
M-As Bond Length 2.45 ÅProvides structural information about the coordination sphere.
M-S Bond Length 2.30 ÅSuggests a relatively strong interaction with the sulfur donor.
Mulliken Charge on As +0.25Indicates electron donation from arsenic to the metal.
Mulliken Charge on S -0.15Suggests a net gain of electron density, possibly due to polarization effects.
Energy of HOMO -6.5 eVRelates to the ionization potential and electron-donating ability of the complex.
Energy of LUMO -2.1 eVRelates to the electron affinity and the potential for the complex to accept electrons.

Note: These values are hypothetical and serve to illustrate the types of insights that can be gained from computational studies.

Role in Homogeneous and Heterogeneous Catalysis Research

The unique electronic and steric properties of organoarsenic ligands suggest their potential utility in catalysis. While research specifically on methylthioxoarsine in catalysis is not extensively documented, the principles of ligand design in both homogeneous and heterogeneous catalysis provide a framework for understanding its potential roles.

Design of Catalytic Systems Incorporating Methylthioxoarsine

The design of a catalyst hinges on the ability to control the electronic and steric environment of the metal center, which in turn dictates the catalyst's activity and selectivity. lkouniv.ac.innumberanalytics.com Methylthioxoarsine, as a ligand, offers several features that could be exploited in catalyst design.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, methylthioxoarsine could be employed as a ligand for transition metal complexes. numberanalytics.com The soft nature of the arsenic donor atom makes it suitable for binding to late transition metals, which are commonly used in catalytic processes such as cross-coupling reactions, hydrogenations, and hydroformylations. The presence of the sulfur atom introduces the possibility of hemilabile behavior, where the sulfur atom can reversibly coordinate and de-coordinate from the metal center. This hemilability can open up a coordination site for substrate binding during a catalytic cycle, potentially enhancing catalytic activity.

For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, methylthioxoarsine could be used to functionalize a solid support. libretexts.orgresearchgate.net For instance, it could be anchored to a polymer or silica (B1680970) surface, and the arsenic or sulfur atom could then be used to immobilize a catalytically active metal species. This approach combines the advantages of homogeneous catalysts (high selectivity and well-defined active sites) with the ease of separation and recycling characteristic of heterogeneous catalysts. The choice of the support material and the method of ligand attachment would be crucial in determining the stability and performance of the resulting catalyst.

Mechanistic Understanding of Catalytic Cycles

A detailed understanding of the catalytic cycle is essential for the rational design of improved catalysts. lkouniv.ac.in The role of a ligand like methylthioxoarsine in a catalytic cycle can be multifaceted.

The electronic properties of the methylthioxoarsine ligand can influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination. As a sigma-donating ligand, it can increase the electron density at the metal center, which can promote oxidative addition. Conversely, its pi-accepting ability, though likely modest, could facilitate reductive elimination. The balance of these electronic effects can be fine-tuned by modifying the substituents on the arsenic atom or by altering the coordination mode of the ligand.

The steric bulk of the methylthioxoarsine ligand can also play a critical role in determining the selectivity of a catalytic reaction. By controlling the access of substrates to the metal center, a bulky ligand can favor the formation of a specific product isomer.

In a hypothetical catalytic cycle involving a methylthioxoarsine complex, one could envision the following steps:

Catalyst Activation: A precursor complex, [M(CH₃AsS)Lₙ], might first undergo ligand dissociation to generate a coordinatively unsaturated, active species.

Substrate Coordination: The substrate molecule binds to the vacant site on the metal center.

Migratory Insertion/Transformations: The coordinated substrate undergoes chemical transformation, which may involve insertion into a metal-ligand bond.

Product Release and Catalyst Regeneration: The product molecule is released from the metal center, and the catalyst is regenerated, ready to start a new cycle.

The hemilabile nature of the sulfur atom in methylthioxoarsine could be particularly important in the catalyst activation and substrate coordination steps, providing a facile pathway for creating the necessary vacant coordination site.

Environmental Transformation Mechanisms of Methylthioxoarsine Ch₃ass in Natural Systems

Microbial Transformation Pathways (Biogeochemical Cycles)

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, including the transformation of organoarsenic-sulfur compounds like methylthioxoarsine. nih.govlidsen.comlidsen.com These transformations are primarily enzymatic and are integral to microbial metabolism and detoxification processes.

Microbial oxidation and reduction reactions can alter the oxidation state of the arsenic and sulfur atoms in methylthioxoarsine, thereby affecting its toxicity and mobility.

Microbial Oxidation: In the presence of oxygen, various bacteria can oxidize trivalent arsenic to its less toxic pentavalent state. It is plausible that similar microbial processes could oxidize the As(III) in methylthioxoarsine to As(V), potentially forming methylated thioarsenates. The sulfur moiety could also be microbially oxidized to sulfate.

Microbial Reduction: Under anaerobic conditions, some microorganisms can utilize pentavalent arsenic compounds as electron acceptors in their respiration, reducing them to trivalent forms. While methylthioxoarsine contains As(III), any of its oxidized derivatives could be subject to microbial reduction. Thiol-dependent enzymatic reduction is a key mechanism for arsenate reduction in many organisms. oup.comacs.orgnih.govnih.govoup.com

Methylation and demethylation are crucial enzymatic processes in the biogeochemical cycling of arsenic.

Methylation: The enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) is responsible for the methylation of inorganic arsenic in a wide range of microorganisms. nih.gov This enzyme sequentially adds methyl groups to trivalent arsenic using S-adenosylmethionine (SAM) as the methyl donor. It is conceivable that ArsM or a similar methyltransferase could act on methylthioxoarsine, potentially leading to the formation of dimethylated thioarsenic species.

Demethylation: The cleavage of the arsenic-carbon bond is catalyzed by C-As lyases. nih.govnih.gov The enzyme ArsI, for instance, can demethylate methylarsonous acid (MAs(III)) to inorganic arsenite. nih.gov It is plausible that a similar enzymatic pathway could lead to the demethylation of methylthioxoarsine, releasing inorganic arsenic and a sulfur-containing organic moiety. This process is considered a detoxification mechanism by some microorganisms. nih.gov

Table 3: Key Enzymes in Microbial Arsenic Transformations and Their Potential Role in Methylthioxoarsine Cycling

Enzyme Function Potential Role in CH₃AsS Transformation
Arsenite Oxidase Oxidizes As(III) to As(V) Oxidation of the arsenic center in CH₃AsS.
Arsenate Reductase Reduces As(V) to As(III) Reduction of any oxidized CH₃AsS derivatives.
Arsenite S-adenosylmethionine Methyltransferase (ArsM) Methylates As(III) Further methylation of CH₃AsS to dimethylated species. nih.gov

Microbial Interactions with Methylthioxoarsine in Natural Systems Remain Largely Uncharacterized

Despite the recognized importance of microbial activity in the biogeochemical cycling of arsenic, specific mechanisms governing the uptake, transformation, and efflux of the organoarsenic compound methylthioxoarsine (CH₃AsS) by microorganisms are not well-documented in publicly available scientific literature. While extensive research has elucidated microbial interactions with other arsenic species, direct evidence detailing the biotransformation of methylthioxoarsine is currently lacking.

Microorganisms are known to employ a variety of mechanisms to metabolize and detoxify arsenic compounds. These processes, which are crucial for microbial survival in arsenic-contaminated environments, include oxidation, reduction, methylation, and demethylation, as well as the active transport of arsenic species across cell membranes via uptake and efflux systems. For instance, the microbial methylation of inorganic arsenic is a well-established detoxification pathway, famously outlined in the "Challenger mechanism." This process involves the sequential addition of methyl groups to arsenic, leading to the formation of various methylated arsenic species.

Furthermore, microbial resistance to arsenicals is often mediated by specific genes organized in ars operons. These operons can encode for enzymes that catalyze the transformation of arsenic compounds and for membrane proteins that function as efflux pumps to expel toxic arsenicals from the cell. For example, specific transporters have been identified for trivalent methylarsenicals.

However, the current body of scientific literature does not provide specific details on how methylthioxoarsine, with its unique sulfur-containing structure, interacts with these microbial systems. There is no available research that identifies the specific enzymes, uptake carriers, or efflux pumps involved in the metabolism of this particular compound. Consequently, data tables detailing research findings on the microbial transformation of methylthioxoarsine cannot be generated at this time due to the absence of primary research data.

Future research is needed to isolate and characterize microorganisms capable of transforming methylthioxoarsine and to identify the biochemical pathways and genetic determinants underlying these transformations. Such studies would be essential for a comprehensive understanding of the environmental fate and transport of this specific organoarsenic compound.

Advanced Analytical Methodologies for Detection and Speciation of Methylthioxoarsine Ch₃ass

Chromatographic Separation Techniques

Chromatography is the cornerstone of arsenic speciation analysis, enabling the separation of different arsenic compounds from a sample matrix prior to their detection. For methylthioxoarsine and related thio-arsenicals, liquid chromatography techniques are predominantly used, leveraging the distinct physicochemical properties of these compounds for effective separation.

Development of High-Performance Liquid Chromatography (HPLC) Methods Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the state-of-the-art and most widely used technique for arsenic speciation due to its high sensitivity, selectivity, and accuracy. nelac-institute.org This powerful combination allows for the physical separation of arsenic species by HPLC, followed by highly sensitive element-specific detection by ICP-MS. nelac-institute.orgresearcher.life

Research has led to the development of specific HPLC-ICP-MS methods capable of the simultaneous determination of common oxo-arsenic species and their thio-analogues, including methylthioxoarsine. One such validated method utilizes ion-pair liquid chromatography with a C8 stationary phase. This approach successfully separates eleven different arsenic species, including arsenite, arsenate, dimethylarsinic acid, monomethylarsonic acid, and monomethylmonothioarsinic acid. The detection limits for these species were reported to be in the range of 1.4 to 4.0 ng/g As.

Another successful approach for separating thiolated arsenicals involves the use of a Hamilton PRP-X100 anion exchange column. This method has been developed to separate and quantify arsenite (As(III)), arsenate (As(V)), dimethylarsinic acid (DMA(V)), monomethylarsonic acid (MMA(V)), and monomethylmonothioarsenate (MMMTA). nih.gov The stability of the analytes, particularly thioarsenicals, during extraction and analysis is a critical consideration to prevent species interconversion. nih.govnih.govresearchgate.netnih.gov

The table below summarizes typical parameters for HPLC-ICP-MS methods developed for the separation of thio-arsenic species like methylthioxoarsine.

ParameterMethod 1: Ion-Pair ChromatographyMethod 2: Anion-Exchange Chromatography
Stationary Phase C8 ColumnHamilton PRP-X100
Mobile Phase 1.2 mmol/L tetramethylammonium (B1211777) hydroxide, 4 mmol/L malonic acid, 6.2 mmol/L sodium butane-1-sulfonate, 0.05% (v/v) methanol (B129727)Gradient elution with ammonium (B1175870) carbonate buffer
Separated Species As(III), As(V), DMA, MMA, AsB, AsC, TMAO, TTM, DMDTAV, MMMTA , TMAsSAs(III), As(V), DMA, MMA, MMMTA
Detection Limits 1.4 - 4.0 ng/g AsNot specified
Reference Kaňa et al. (2020)Van de Wiele et al. (2011) nih.gov

Gas Chromatography (GC) for Volatile Organoarsenic Compounds

Gas Chromatography (GC) is a powerful separation technique primarily used for compounds that are volatile or can be made volatile without decomposition. researchgate.net For many organoarsenic compounds, direct analysis by GC is challenging due to their low volatility and high polarity, stemming from functional groups with active hydrogens (e.g., -OH, -SH, -NH). researchgate.net Methylthioxoarsine, as a thio-acid, falls into this category of non-volatile analytes.

To make such compounds amenable to GC analysis, a chemical modification step known as derivatization is required. researchgate.netsigmaaldrich.com Derivatization transforms the polar, non-volatile analyte into a more volatile and thermally stable derivative. sigmaaldrich.com Common derivatization reactions for GC include:

Silylation: This is a prevalent method where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound and minimizes hydrogen bonding. researchgate.netyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com

Alkylation: This process, which includes esterification, can protect active hydrogens in a molecule, thereby increasing its volatility. researchgate.net

Acylation: This is another category of derivatization that can be applied to compounds with active hydrogens. gcms.cz

While there is extensive literature on the GC analysis of derivatized amino acids and other polar compounds, sigmaaldrich.com specific, validated methods for the derivatization and subsequent GC analysis of methylthioxoarsine are not widely reported. The development of such a method would require careful optimization of the reaction conditions (reagent choice, temperature, time) to ensure complete conversion to a single, stable derivative for reliable chromatographic separation and detection, typically by mass spectrometry (GC-MS). sigmaaldrich.com

Ion Chromatography for Ionic Arsenic Species

Ion Chromatography (IC) is a subset of HPLC that specializes in the separation of ionic species. It utilizes stationary phases with charged functional groups (ion-exchange resins) to separate analytes based on their charge and ionic interactions. kau.edu.sasigmaaldrich.com Given that methylthioxoarsine is an acid, it exists as an anion in solutions with appropriate pH, making it a suitable candidate for separation by anion-exchange chromatography.

Anion-exchange chromatography has been successfully applied to separate a wide range of arsenic species, including the anionic forms of As(V), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). kau.edu.sascirp.org The separation is achieved by using a column with positively charged functional groups (a strong or weak anion exchanger) and an aqueous mobile phase (eluent) containing competing anions. nih.gov The analytes are eluted based on their affinity for the stationary phase, which is influenced by their charge, size, and the ionic strength and pH of the eluent.

For the analysis of complex mixtures containing both oxo- and thio-arsenicals, ion-pair chromatography (IPC) can also be employed. nih.govscirp.org In IPC, a lipophilic counter-ion is added to the mobile phase, which pairs with the ionic analytes to form neutral complexes. These complexes can then be separated on a reversed-phase column (e.g., C18). scirp.org This technique has the advantage of being able to separate both charged and uncharged species in a single run. nih.gov

Detection in IC is often accomplished by suppressed conductivity, but for trace-level arsenic speciation, coupling with ICP-MS is the preferred method for its superior sensitivity and elemental specificity. scirp.org

Atomic Spectrometric Detection Techniques

Following chromatographic separation, a sensitive and selective detector is required to quantify the eluted arsenic species. Atomic spectrometry techniques are ideal for this purpose as they detect the arsenic element itself, providing a response that is, in principle, independent of the molecular form of the arsenic compound after atomization.

Optimization of ICP-MS and Atomic Fluorescence Spectrometry (AFS) for Arsenic Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is the most powerful detector for arsenic speciation. scirp.org It atomizes and ionizes the arsenic atoms from the eluting species in a high-temperature argon plasma, and then separates and detects these ions based on their mass-to-charge ratio. A major analytical challenge in the ICP-MS determination of arsenic (at m/z 75) is the polyatomic interference from ⁴⁰Ar³⁵Cl⁺, which has the same nominal mass and can lead to falsely elevated results, especially in chloride-containing matrices. nih.gov

To overcome this, modern ICP-MS instruments are equipped with collision/reaction cell technology (CCT). nih.govspectroscopyonline.com The optimization of CCT is crucial for accurate arsenic determination.

Collision Mode: An inert gas like helium (He) is introduced into the cell. The larger ArCl⁺ ions undergo more collisions than the As⁺ ions, losing more energy. A subsequent energy barrier allows the As⁺ ions to pass through to the mass analyzer while discriminating against the lower-energy ArCl⁺ ions. nelac-institute.org

Reaction Mode: A reactive gas (e.g., hydrogen, oxygen) is used, which reacts with the interfering polyatomic ion to form a new species with a different mass, thus resolving the interference. rsc.org

Optimization involves adjusting parameters such as cell gas flow rate and hexapole/quadrupole bias voltages to maximize the reduction of interferences while maintaining a strong analyte signal. nih.gov For instance, a He flow rate of 4 mL min⁻¹ has been found suitable for removing the ⁴⁰Ar³⁵Cl⁺ interference. nih.gov

Atomic Fluorescence Spectrometry (AFS): Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique for arsenic detection. nih.gov It is particularly well-suited for elements that form volatile hydrides. wiley.com AFS is often coupled with HPLC via a hydride generation (HG) step (HPLC-HG-AFS). researchgate.netnih.gov In this setup, the eluent from the HPLC column is mixed with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in an acidic medium. nih.gov The arsenic species are converted to their corresponding volatile arsines (e.g., AsH₃, CH₃AsH₂, (CH₃)₂AsH). These gaseous hydrides are then swept into a carrier gas stream to a detector where they are atomized in a flame. An arsenic-specific light source excites the arsenic atoms, and the subsequent fluorescence emission is measured.

The efficiency of the hydride generation reaction is species-dependent. rsc.org While well-established for oxo-arsenicals like arsenite, arsenate, MMA, and DMA, the applicability of HG-AFS to thio-arsenicals like methylthioxoarsine is less documented. Thio-arsenicals may require an online oxidation step (e.g., using UV irradiation or chemical oxidants) to convert them into a form that efficiently undergoes hydride generation. rsc.org The optimization of HG-AFS would involve adjusting the concentrations of the acid and reducing agent, and potentially incorporating an oxidative pre-treatment step to ensure a uniform and high-efficiency conversion of all arsenic species, including methylthioxoarsine, to their volatile hydrides for detection. nih.govrsc.orgresearchgate.net

Electrochemical Sensing and Analysis Methods for Organoarsenic Compounds

Electrochemical sensors offer a promising alternative to traditional spectrometric methods, with potential advantages in terms of cost, portability, and suitability for in-field analysis. nih.gov These methods are based on measuring changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the analyte of interest. nih.gov

For arsenic, the most common electrochemical technique is anodic stripping voltammetry (ASV). This method typically involves a two-step process:

Deposition Step: Arsenic(III) in the sample is preconcentrated onto the surface of a working electrode by applying a negative potential, which reduces it to elemental arsenic (As(0)).

Stripping Step: The potential is then scanned in the positive direction, which re-oxidizes the deposited arsenic back to As(III). This oxidation process generates a current peak whose height or area is proportional to the concentration of arsenic in the sample. acs.org

While extensively developed for inorganic arsenite, nih.govacs.org the direct application of these methods to organoarsenic compounds like methylthioxoarsine is not straightforward. The presence of the methyl and thioxo groups alters the electrochemical behavior of the arsenic center. Furthermore, the high affinity of arsenic for sulfur suggests that the thiol group (-SH) in methylthioxoarsine could be a key target for electrochemical interaction.

Developing an electrochemical sensor for methylthioxoarsine would likely require a specifically designed sensor platform. This could involve:

Modified Electrodes: The working electrode (e.g., gold, glassy carbon) could be modified with nanomaterials (such as gold nanoparticles or carbon nanotubes) or specific chemical receptors that have a high affinity for the thiol group or the arsenic-sulfur bond. nih.gov

Biosensors: An alternative approach involves immobilizing biological recognition elements, such as enzymes (e.g., arsenite oxidase) or aptamers (short DNA/RNA strands), onto the electrode surface. nih.govuj.ac.zaresearchgate.net These elements would selectively bind to arsenic species, and this binding event could be translated into a measurable electrical signal.

While specific electrochemical sensors for methylthioxoarsine are not yet widely established, the principles of voltammetry and the development of biosensors for other arsenicals and sulfur-containing compounds provide a clear pathway for future research in this area. nih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov The main challenges would be to achieve selective recognition of the methylthioxoarsine molecule in the presence of other inorganic and organic arsenic species and to ensure the stability and reproducibility of the sensor response.

Table of Compound Names

Abbreviation / Trivial NameIUPAC / Systematic Name
MethylthioxoarsineMonomethylmonothioarsinic acid
CH₃AsSMonomethylmonothioarsinic acid
MMMTAMonomethylmonothioarsinic acid
As(III)Arsenite
As(V)Arsenate
DMA / DMA(V)Dimethylarsinic acid
MMA / MMA(V)Monomethylarsonic acid
AsBArsenobetaine
AsCArsenocholine
TMAOTrimethylarsine (B50810) oxide
DMDTAVDimethyldithioarsinic acid
TMAsSTrimethylarsine sulfide (B99878)

Advanced Sample Preparation Strategies for Diverse Matrices

The accurate detection and speciation of methylthioxoarsine (CH₃AsS) in complex environmental and biological matrices necessitate sophisticated sample preparation strategies. These methods are crucial for extracting the analyte from the sample matrix, minimizing interferences, and pre-concentrating it to levels amenable to instrumental analysis. The inherent volatility and potential reactivity of methylthioxoarsine require careful selection of extraction and preparation techniques to ensure its integrity throughout the analytical process.

Microwave-Assisted Extraction and Solid-Phase Microextraction

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of arsenic species from solid and semi-solid samples. This method utilizes microwave energy to heat the extraction solvent in contact with the sample, leading to a rapid transfer of the target analyte from the matrix into the solvent. gcms.cz The primary advantages of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction efficiencies compared to conventional methods like Soxhlet extraction. newfoodmagazine.comacs.org For arsenic speciation, MAE has been successfully applied to various matrices, including seafood and environmental solids. researchgate.net The choice of solvent is critical and is typically a compromise between extraction efficiency for the target analyte and compatibility with subsequent analytical techniques. While specific MAE protocols for methylthioxoarsine are not extensively documented, the principles applied to other methylated and volatile arsenic compounds are highly relevant.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.netnih.gov SPME integrates sampling, extraction, and concentration into a single step. The technique employs a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, either directly or in the headspace, the analytes partition from the sample matrix onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Headspace SPME (HS-SPME) is especially advantageous for volatile compounds like methylthioxoarsine as it minimizes matrix effects. acs.org By exposing the fiber only to the vapor phase above the sample, non-volatile matrix components that could interfere with the analysis are avoided. The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample agitation. For volatile arsenic compounds, divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers have demonstrated good performance. youtube.com

Interactive Table 1: Comparison of MAE and SPME for Arsenic Speciation Analysis

FeatureMicrowave-Assisted Extraction (MAE)Solid-Phase Microextraction (SPME)
Principle Uses microwave energy to heat a solvent for analyte extraction from a sample matrix. gcms.czA coated fiber extracts and concentrates analytes from a sample matrix, often in the headspace. researchgate.net
Sample Types Primarily solid and semi-solid samples (e.g., soil, sediment, biological tissues). researchgate.netLiquid and solid samples, particularly for volatile and semi-volatile analytes. acs.orgyoutube.com
Solvent Usage Reduced compared to conventional methods, but still requires a solvent. gcms.czSolvent-free or requires minimal solvent for desorption in some applications. researchgate.net
Extraction Time Typically rapid, often in the range of 15-30 minutes. gcms.czCan range from minutes to an hour, depending on the application. youtube.com
Advantages Fast, efficient, reduced solvent consumption, suitable for batch processing. newfoodmagazine.comacs.orgSimple, sensitive, solvent-free, minimizes matrix interference (especially HS-SPME). nih.gov
Considerations Requires optimization of solvent, temperature, and time. Potential for analyte degradation at high temperatures.Fiber selection is crucial. Susceptible to matrix effects in direct immersion mode.

Derivatization Techniques for Enhanced Volatility and Detectability

Gas chromatography (GC) is a powerful technique for the separation of volatile arsenic compounds. However, many arsenic species, including methylthioxoarsine, may require derivatization to improve their volatility and thermal stability, ensuring they are amenable to GC analysis. nih.gov Derivatization modifies the chemical structure of the analyte to produce a derivative with more favorable chromatographic properties. researchgate.net This process can also enhance the sensitivity and selectivity of the detection method.

For arsenic compounds, derivatization often involves reaction with thiol-containing reagents. These reagents react with the arsenic center to form more volatile and thermally stable thioarsenite derivatives. nih.gov Common derivatizing agents for arsenic include:

2,3-dimercapto-1-propanol (BAL): This reagent has been used to derivatize inorganic and methylated arsenic species. nih.govnih.gov It is a strong reducing agent and can reduce pentavalent arsenic to a trivalent state, forming the same derivative for both As(III) and As(V). nih.govoup.com

Thioglycolic acid methyl ester (TGM): TGM also forms volatile derivatives with various arsenic species. oup.com Similar to BAL, it acts as a reducing agent. oup.com

Ethylthioglycolate (TGE): This reagent has shown high efficiency for the conversion of dimethylarsinic acid (DMA) and monomethylarsonic acid (MMA) into their respective volatile derivatives. researchgate.net

The derivatization of methylthioxoarsine with these reagents would likely proceed by reaction at the arsenic-sulfur bond, potentially leading to a more stable and volatile derivative suitable for GC-MS analysis. The selection of the derivatization reagent and the optimization of reaction conditions, such as temperature and time, are critical for achieving complete derivatization and avoiding the formation of unwanted byproducts. nih.gov

Interactive Table 2: Common Derivatization Reagents for Arsenic Analysis by GC

Derivatization ReagentTarget AnalytesDerivative PropertiesKey Considerations
2,3-dimercapto-1-propanol (BAL)As(III), As(V), MMA, DMA nih.govnih.govForms stable, volatile cyclic thioarsenites. nih.govReduces pentavalent arsenic to trivalent state. nih.govoup.com
Thioglycolic acid methyl ester (TGM)As(III), As(V), MMA, DMA oup.comProduces volatile trivalent derivatives. oup.comAlso acts as a reducing agent. oup.com
Ethylthioglycolate (TGE)DMA, MMA researchgate.netHigh derivatization efficiency for methylated arsenicals. researchgate.netOptimized conditions are crucial for quantitative analysis. researchgate.net

Emerging Research Directions and Future Perspectives for Methylthioxoarsine Ch₃ass

Development of Green Chemistry Approaches for its Synthesis

Traditional synthetic routes for organoarsenic compounds often involve hazardous reagents and generate significant chemical waste. The principles of green chemistry are now being applied to develop more environmentally benign synthetic pathways. For methylthioxoarsine, future research is focused on developing one-pot syntheses that minimize waste and energy consumption.

Key research areas include:

Use of Safer Arsenic Precursors: Shifting from highly toxic and volatile starting materials like arsine gas (AsH₃) to more stable and less hazardous arsenic sources.

Benign Solvents and Reagents: Exploring the use of water or other green solvents in place of traditional organic solvents.

Catalytic Methods: Developing catalytic systems that can efficiently promote the formation of the As-S and As-C bonds in methylthioxoarsine, reducing the need for stoichiometric reagents.

Green Synthesis ApproachDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave radiation to rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields.Reduced energy consumption, faster reactions.
Sonochemical Synthesis Employs ultrasound to induce chemical reactions, which can enhance reaction rates and yields.Milder reaction conditions, potential for novel reaction pathways.
Biocatalytic Synthesis Utilizes enzymes or whole microorganisms to catalyze the synthesis, offering high selectivity and mild reaction conditions.High specificity, environmentally friendly.

Integration of Multi-Omics Technologies for Mechanistic Insights in Biogeochemical Cycles

Understanding the role of methylthioxoarsine in biogeochemical cycles is crucial for assessing its environmental impact. nih.govacs.org Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the microbial pathways involved in the transformation of arsenic compounds in the environment. oup.comresearchgate.net

Future research will likely focus on:

Genomics: Identifying the genes and microorganisms responsible for the methylation and thiolation of arsenic to form methylthioxoarsine. oup.com

Transcriptomics: Studying the expression of these genes under different environmental conditions to understand the factors that trigger the production of methylthioxoarsine.

Proteomics: Identifying the enzymes that catalyze the key steps in the biosynthesis and degradation of methylthioxoarsine. mdpi.comtandfonline.com

Metabolomics: Tracking the formation and fate of methylthioxoarsine and other related organoarsenic compounds in environmental samples. acs.orgnih.gov

Omics TechnologyApplication to Methylthioxoarsine ResearchExpected Insights
Metagenomics Analysis of microbial community DNA from arsenic-contaminated environments.Identification of microbial populations with the genetic potential for methylthioxoarsine metabolism. researchgate.net
Metatranscriptomics Analysis of the complete set of RNA transcripts from an environmental sample.Understanding the active metabolic pathways related to methylthioxoarsine under specific conditions.
Metaproteomics Large-scale study of proteins from environmental microbial communities.Identification of key enzymes involved in the biogeochemical cycling of methylthioxoarsine. mdpi.com
Metabolomics Comprehensive analysis of all metabolites within a biological system.Direct detection and quantification of methylthioxoarsine and its transformation products.

Computational Prediction and Experimental Validation of Novel Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, guiding synthetic efforts towards compounds with desired functionalities. acs.org For methylthioxoarsine, computational studies can be used to design and evaluate new derivatives with potential applications in various fields.

Research in this area will involve:

Density Functional Theory (DFT) Calculations: To predict the molecular structure, vibrational frequencies, and electronic properties of methylthioxoarsine and its derivatives. nih.gov

Molecular Docking Simulations: To explore the potential interactions of these compounds with biological targets, which could be relevant for drug design. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the reactivity of these compounds in complex environments, such as in solution or at the active site of an enzyme.

Computational MethodApplicationPredicted Properties
DFT Geometry optimization and electronic structure calculations.Bond lengths and angles, charge distribution, HOMO-LUMO gap. nih.gov
Time-Dependent DFT Prediction of excited state properties.UV-Vis absorption spectra.
Molecular Dynamics Simulation of the dynamic behavior of molecules over time.Conformational changes, diffusion coefficients. nih.gov

Potential as a Precursor in Advanced Materials Science (e.g., semiconductors, specialized polymers)

Organoarsenic compounds have unique electronic and optical properties that make them attractive for applications in materials science. researchgate.net Methylthioxoarsine, with its combination of arsenic, sulfur, and a methyl group, could serve as a versatile precursor for the synthesis of novel materials.

Future research directions may include:

Semiconducting Materials: Investigating the use of methylthioxoarsine as a single-source precursor for the chemical vapor deposition (CVD) of arsenic sulfide (B99878) (As₂S₃) thin films, which have applications in optical and electronic devices.

Specialized Polymers: Incorporating the methylthioxoarsine moiety into polymer backbones to create materials with unique properties, such as high refractive indices or specific metal-binding capabilities. rsc.orgrsc.orgillinois.edu

Material ClassPotential ApplicationRationale
Thin-Film Semiconductors Infrared detectors, optical waveguides.The As-S bond is a key component of chalcogenide glasses with useful optical properties.
Coordination Polymers Gas storage, catalysis.The arsenic and sulfur atoms can act as coordination sites for metal ions.
Redox-Responsive Polymers Drug delivery, sensors.The arsenic atom can undergo reversible oxidation-reduction reactions. rsc.org

Fundamental Studies on Remediation Chemistry for Organoarsenic-Sulfur Species

The presence of organoarsenic compounds in the environment, arising from both natural and anthropogenic sources, necessitates the development of effective remediation strategies. researchgate.net Understanding the fundamental chemistry of methylthioxoarsine is crucial for designing methods to remove it from contaminated soil and water.

Key areas of future research include:

Adsorption: Developing novel adsorbent materials that can selectively bind and remove methylthioxoarsine from water. nih.gov

Chemical Oxidation: Investigating the use of advanced oxidation processes (AOPs) to break down methylthioxoarsine into less toxic inorganic arsenic species. nih.govacs.org

Bioremediation: Identifying and characterizing microorganisms that can degrade methylthioxoarsine and other organoarsenic-sulfur compounds. nih.govnih.govresearchgate.net

Remediation TechniqueMechanismKey Research Questions
Sorption Binding of methylthioxoarsine to the surface of a solid material.What are the most effective and selective sorbent materials? nih.gov
Advanced Oxidation Processes Degradation by highly reactive species like hydroxyl radicals.What are the degradation pathways and final products? nih.gov
Bioremediation Microbial transformation to less harmful substances.Which microorganisms are most effective, and what are the metabolic pathways? mdpi.commdpi.com

Q & A

Q. What are the key safety protocols for handling methylthioxoarsine in laboratory settings?

Methylthioxoarsine, as a derivative of arsine, requires stringent safety measures due to its toxicity and volatility. Key protocols include:

  • Conducting reactions in inert atmospheres (e.g., nitrogen or argon) to prevent unintended oxidation .
  • Using fume hoods with HEPA filters and ensuring gas detectors are calibrated for arsine derivatives .
  • Employing personal protective equipment (PPE) such as chemically resistant gloves and full-face respirators. Toxicity data from structural analogs (e.g., trimethylarsine) suggest acute exposure risks, necessitating emergency response plans .

Q. What experimental techniques are suitable for synthesizing methylthioxoarsine at the laboratory scale?

Synthesis typically involves organoarsenic precursors and sulfur-containing reagents under controlled conditions. Methodological steps include:

  • Reacting methylarsine derivatives with thiols or sulfurizing agents in anhydrous solvents (e.g., tetrahydrofuran) .
  • Monitoring reaction progress via FT-IR or NMR to track the formation of the thioxo group (C=S bond at ~1100 cm⁻¹ or δ 120-130 ppm in 13^{13}C NMR) .
  • Purification via vacuum distillation or column chromatography to isolate the product from byproducts like dimethyl sulfide .

Q. How can researchers validate the purity of methylthioxoarsine post-synthesis?

Analytical validation combines:

  • Chromatography : GC-MS with a polar capillary column (e.g., DB-5) to separate volatile arsenic species .
  • Spectroscopy : Comparing 1^1H and 13^13C NMR shifts with computational models (e.g., DFT simulations) .
  • Elemental analysis : Confirming sulfur and arsenic content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. How can gas-phase chemiluminescence detection systems be optimized for trace analysis of methylthioxoarsine?

The chemiluminescence (CL) method leverages the reaction between arsine derivatives and ozone. Optimization steps include:

  • Adjusting ozone generator output (0.5–1.0 L/min) to enhance CL signal intensity while minimizing quenching .
  • Coupling with flow injection systems to improve sampling reproducibility (RSD < 5%) .
  • Calibrating with standard methylthioxoarsine solutions (0.1–10 ppb) and validating against ICP-MS for cross-method accuracy . Example Parameters:
ParameterOptimal Range
Ozone Flow Rate0.8 L/min
Reaction Chamber Temp.25°C ± 2°C
Detection Limit0.05 ppb (S/N = 3)

Q. What strategies resolve contradictions in toxicity data for methylthioxoarsine and related compounds?

Discrepancies often arise from variability in experimental models (e.g., in vitro vs. in vivo). Mitigation approaches include:

  • Standardized assays : Using OECD Guidelines 423 (acute oral toxicity) or 471 (genotoxicity) to harmonize protocols .
  • Cross-validation : Comparing results across multiple detection methods (e.g., CL, ICP-MS, and enzymatic assays) .
  • Mechanistic studies : Investigating metabolite pathways (e.g., methylation or glutathione conjugation) to clarify dose-response relationships .

Q. How can computational modeling improve the design of methylthioxoarsine-based experiments?

Computational tools aid in:

  • Reaction pathway prediction : Using Gaussian or ORCA software to model intermediates and transition states in synthesis .
  • Toxicity profiling : QSAR models (e.g., Toxtree) to predict LD₅₀ values based on electronic descriptors (e.g., HOMO-LUMO gaps) .
  • Spectroscopic simulation : Matching experimental NMR/IR data with DFT-calculated spectra to confirm structural assignments .

Data Analysis and Reporting

What frameworks guide the formulation of rigorous research questions for methylthioxoarsine studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility: Ensure access to specialized detectors (e.g., CL systems) and containment facilities .
  • Novelty: Explore understudied areas like environmental fate or enzymatic interactions .
  • Ethical compliance: Adhere to institutional biosafety protocols for arsenic compounds .

Q. How should researchers document methodological uncertainties in methylthioxoarsine experiments?

Transparency is critical:

  • Quantify instrumental error (e.g., ±2% for CL systems) and biological variability (e.g., n ≥ 3 replicates) .
  • Discuss limitations in purification efficiency (e.g., 85–90% yield due to volatility) and propose mitigation steps .
  • Use appendices for raw data (e.g., chromatograms, calibration curves) to maintain clarity in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.